molecular formula C8H6BrNOS B1341961 2-Bromo-4-methoxybenzo[d]thiazole CAS No. 3622-39-7

2-Bromo-4-methoxybenzo[d]thiazole

Cat. No.: B1341961
CAS No.: 3622-39-7
M. Wt: 244.11 g/mol
InChI Key: ZVCFJHNSAMCWGM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methoxybenzo[d]thiazole typically involves the bromination of 4-methoxybenzo[d]thiazole. One common method includes the reaction of 4-methoxybenzo[d]thiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methoxybenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-4-methoxybenzo[d]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxybenzo[d]thiazole varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The thiazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylbenzo[d]thiazole
  • 2-Chloro-4-methoxybenzo[d]thiazole
  • 4-Methoxybenzo[d]thiazole

Uniqueness

2-Bromo-4-methoxybenzo[d]thiazole is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. The methoxy group increases the compound’s lipophilicity, potentially improving its ability to cross biological membranes .

Properties

IUPAC Name

2-bromo-4-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNOS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCFJHNSAMCWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593073
Record name 2-Bromo-4-methoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3622-39-7
Record name 2-Bromo-4-methoxybenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3622-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-methoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-4-methoxybenzothiazole (1.5 g) and potassium bromide (3.5 g) in sulphuric acid (1.25M, 50 ml) at 0° C. was added sodium nitrite (0.86 g) over a period of 1 hr. The reaction was allowed to warm to room temperature and stirred for 2 hrs, before being extracted with dichloromethane (3×50 ml). The combined organic extracts were dried over magnesium sulphate (5 g), and the solvent removed in vacuo to yield an off white solid. This was purified by flash chromatography (eluent 50% ethyl acetate/hexane) to yield the title compound as a white solid (1.6 g). TLC Ff 0.30 (20% ethyl acetate in hexane)
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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